Cas no 2381330-60-3 (rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid)
![rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2381330-60-3x500.png)
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
- 2381330-60-3
- EN300-6737242
-
- Inchi: 1S/C25H27NO4/c27-24(28)17-12-13-23(16-6-5-7-16)26(14-17)25(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22-23H,5-7,12-15H2,(H,27,28)/t17-,23+/m1/s1
- InChI Key: ILZBWJKUMKIYFW-HXOBKFHXSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C[C@H](C(=O)O)CC[C@H]1C1CCC1)=O
Computed Properties
- Exact Mass: 405.19400834g/mol
- Monoisotopic Mass: 405.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 66.8Ų
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737242-10.0g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 10.0g |
$10553.0 | 2025-03-13 | |
Enamine | EN300-6737242-0.1g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 0.1g |
$2160.0 | 2025-03-13 | |
Enamine | EN300-6737242-0.05g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 0.05g |
$2061.0 | 2025-03-13 | |
Enamine | EN300-6737242-0.25g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 0.25g |
$2258.0 | 2025-03-13 | |
Enamine | EN300-6737242-1.0g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 1.0g |
$2454.0 | 2025-03-13 | |
Enamine | EN300-6737242-2.5g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 2.5g |
$4810.0 | 2025-03-13 | |
Enamine | EN300-6737242-5.0g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 5.0g |
$7118.0 | 2025-03-13 | |
Enamine | EN300-6737242-0.5g |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid |
2381330-60-3 | 95.0% | 0.5g |
$2356.0 | 2025-03-13 |
rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid Related Literature
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Racemic (3R,6S)-6-Cyclobutyl-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}Piperidine-3-Carboxylic Acid: A Comprehensive Overview
Racemic (3R,6S)-6-Cyclobutyl-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}Piperidine-3-carboxylic acid, commonly referenced by its CAS number 2381330-60-3, is a complex organic compound with significant applications in the field of pharmaceutical chemistry. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and pharmacokinetic properties. The molecule consists of a piperidine ring substituted with a cyclobutyl group at position 6 and a fluorenylmethoxycarbonyl (Fmoc) group at position 1, along with a carboxylic acid moiety at position 3. These structural features make it an interesting subject for both academic research and industrial applications.
The synthesis of this compound involves a series of carefully designed reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and coupling reactions. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which are essential for studying its stereochemical influence on biological systems. The use of chiral catalysts and auxiliaries has significantly improved the enantioselectivity of these reactions, making it possible to produce the desired (3R,6S) configuration with high purity.
In terms of biological activity, this compound has been extensively studied for its potential as a building block in drug discovery. The Fmoc group serves as a protecting group for amino acids during peptide synthesis, while the piperidine ring provides a rigid framework that can be further functionalized to target specific biological pathways. Recent research has highlighted its role in the development of novel inhibitors for protein kinases and other enzyme targets. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases involved in cancer cell proliferation.
The stereochemistry of this compound is particularly important due to its impact on pharmacokinetics and bioavailability. The (3R,6S) configuration ensures optimal interactions with biological membranes and transport proteins, enhancing its ability to cross cellular barriers. This property makes it an attractive candidate for drug delivery systems targeting chronic diseases such as cancer and neurodegenerative disorders.
From an environmental perspective, the degradation pathways of this compound have been investigated to assess its ecological impact. Studies indicate that under aerobic conditions, the Fmoc group undergoes hydrolysis to form fluorene derivatives, which are relatively stable but not toxic at low concentrations. However, further research is required to fully understand its long-term effects on aquatic ecosystems.
In conclusion, racemic (3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid represents a versatile building block in modern medicinal chemistry. Its unique structure and stereochemical properties make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications and optimization strategies, this compound will undoubtedly play a pivotal role in advancing drug discovery and development.
2381330-60-3 (rac-(3R,6S)-6-cyclobutyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid) Related Products
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 61549-49-3(9-Decenenitrile)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)


